3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-11-15(12(2)21-20-11)27(25,26)22-8-5-13(6-9-22)23-10-19-16-14(17(23)24)4-3-7-18-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFJXWQCTVHONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and migration processes.
Mode of Action
This compound interacts with the αvβ6 integrin, inhibiting its function. It has a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay. The inhibition of αvβ6 integrin disrupts cell adhesion and migration, which can have various downstream effects depending on the cellular context.
Pharmacokinetics
The compound has pharmacokinetic properties that are commensurate with inhaled dosing by nebulization. It has a long dissociation half-life (7 hours), indicating that it remains active for a significant period after administration. Furthermore, it has very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell adhesion and migration processes due to the inhibition of αvβ6 integrin. This could potentially lead to the prevention of disease progression in conditions where these processes play a detrimental role.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and hence its bioavailability. .
Biological Activity
The compound 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities. This review focuses on its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.41 g/mol. Its structure includes a pyrido[2,3-d]pyrimidine core linked to a piperidine ring and a sulfonyl group derived from 3,5-dimethyl-1H-pyrazole.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that derivatives showed IC50 values ranging from 0.63 to 6.28 µM against different cancer types, indicating potent anticancer properties .
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activities:
- Dihydrofolate Reductase Inhibition : Essential for DNA synthesis, inhibition of this enzyme can lead to reduced proliferation of cancer cells.
- Acetylcholinesterase (AChE) and Urease Inhibition : AChE inhibitors are crucial in treating Alzheimer's disease, while urease inhibitors can be effective against infections caused by urease-producing bacteria .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidine derivatives have also shown antimicrobial activity against various bacterial strains. In vitro studies indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that the compound significantly inhibited the proliferation of breast and colon cancer cell lines with IC50 values below 5 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of sulfonamide derivatives containing piperidine moieties. The synthesized compounds exhibited notable AChE inhibition with IC50 values as low as 1.21 µM compared to standard drugs like donepezil (IC50 = 0.03 µM), showcasing their potential in treating neurodegenerative diseases .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including the target compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a series of synthesized pyrido[2,3-d]pyrimidine derivatives demonstrated potent cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A study focusing on similar pyrazole derivatives revealed their ability to inhibit the growth of both bacterial and fungal pathogens. The mechanism often involves disrupting the integrity of microbial cell membranes, leading to cell death. This property positions these compounds as promising candidates for developing new antimicrobial therapies .
Anti-inflammatory Effects
Inflammation-related diseases are prevalent in many chronic conditions. Compounds with a pyrimidine core have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. The target compound's sulfonyl group may enhance its interaction with biological targets involved in inflammatory responses .
Potential as Antiplatelet Agents
Emerging research indicates that this compound may also serve as an antiplatelet agent. Antiplatelet drugs are crucial in preventing thrombotic events in cardiovascular diseases. The ability to inhibit platelet aggregation could be beneficial for patients at risk of heart attacks or strokes .
Pesticidal Properties
There is growing interest in the application of such compounds in agriculture as potential pesticides or herbicides. The structural features of the target compound may confer herbicidal activity against specific weed species, making it a candidate for developing environmentally friendly agricultural chemicals .
Data Table: Summary of Applications
| Application Area | Activity Type | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor | Induces apoptosis in cancer cells; effective against various lines |
| Antimicrobial | Inhibits growth of bacteria and fungi; disrupts cell membranes | |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production | |
| Pharmacology | Mechanism of Action | Multiple interactions with metabolic enzymes; potential for various therapeutic effects |
| Antiplatelet | May prevent thrombotic events; useful in cardiovascular therapy | |
| Agricultural Applications | Pesticidal Properties | Potential herbicide; environmentally friendly options |
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:
- Synthesis and Evaluation : A study synthesized various pyrido-pyrimidine derivatives and assessed their anticancer activity against human cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Testing : Another investigation tested similar compounds against standard strains of bacteria and fungi, confirming their efficacy as antimicrobial agents.
- Molecular Docking Studies : Research involving molecular docking simulations provided insights into binding affinities and interactions with target proteins relevant to both cancer treatment and antimicrobial activity.
Chemical Reactions Analysis
Source : CDK5 Inhibitor Study
-
Focuses on 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24), a pyrazole-based CDK5 inhibitor.
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Discusses modulation of Mcl-1 protein levels via CDK5 inhibition but does not mention the queried pyridopyrimidinone derivative .
Source : Orphan Drug List
-
Includes unrelated compounds like 2-(2-{[2-(1H-benzimidazol-2-yl... for soft tissue sarcoma diagnostics. No overlap with the target compound .
Source : NBO Bibliography
-
Surveys computational studies on heterocyclic compounds but does not address pyridopyrimidinone derivatives or sulfonamide-piperidine systems .
Source : ChEBI Database
Key Structural Features of the Target Compound
The compound combines:
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Pyridopyrimidinone core : A fused bicyclic system with potential hydrogen-bonding and π-stacking interactions.
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Sulfonamide linker : A 3,5-dimethylpyrazole sulfonyl group attached to a piperidine ring, which may influence solubility and pharmacokinetics.
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Piperidine substitution : A 4-position substitution likely affecting conformational flexibility.
Sulfonylation Reactions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Sulfonamide Formation | Pyrazole sulfonyl chloride + Piperidine (base, DCM) | Nucleophilic substitution at piperidine nitrogen . |
Pyridopyrimidinone Functionalization
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| N-Alkylation | Electrophilic substitution at N3 (e.g., alkyl halides, Mitsunobu conditions) | Introduction of substituents at the pyridopyrimidinone nitrogen . |
Recommendations for Further Research
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Specialized Databases :
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Consult SciFinder or Reaxys for synthetic protocols and reaction data.
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Search for patents (e.g., USPTO , Espacenet ) using the compound’s IUPAC name.
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Computational Studies :
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Experimental Validation :
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Test electrophilic/nucleophilic reactions under controlled conditions (e.g., SNAr, cross-coupling).
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Limitations
-
No peer-reviewed studies or patents on the compound were found in the provided sources.
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Proprietary data (e.g., pharmaceutical industry R&D) may not be publicly accessible.
For authoritative insights, consult ACS Publications , RSC Journals , or SpringerLink using the compound’s SMILES or InChIKey.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (–8) and patented pyrazolo[3,4-d]pyrimidine-based molecules (). Key structural and synthetic differences are summarized below:
Key Observations:
Structural Variations: The target compound uniquely employs a sulfonyl linker, which may improve solubility compared to ethyl-linked analogs (e.g., Compounds 6, 54m) . The 3,5-dimethylpyrazole in the target compound introduces steric hindrance, which could reduce off-target interactions relative to bulkier groups like benzodioxole (53g) .
Synthetic Accessibility: Ethyl-linked analogs (e.g., 54m, 50e) are synthesized via reductive amination or acid deprotection, with yields ranging from 16% to 43% .
Pharmacological Implications: Halogenated analogs (e.g., 3,5-dichloro, 2,4-difluoro) may exhibit stronger target binding due to electron-withdrawing effects, but the target compound’s sulfonyl group could improve water solubility and reduce toxicity .
Research Findings and Limitations
- Gaps in Data : The evidence lacks direct biological activity or pharmacokinetic data for the target compound. Comparisons are inferred from structural and synthetic trends.
Preparation Methods
Cyclization of Pyrimidine Precursors
The pyridopyrimidinone scaffold is commonly synthesized via cyclization strategies:
Optimized Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Amino-5-bromopyrimidine, Pd(PPh₃)₄, crotonic acid, DMF, 80°C, 12 h | 72% |
| 2 | Intramolecular cyclization (K₂CO₃, MeOH, reflux) | 85% |
Alternative Route via Chalcone Intermediates
Chalcones (e.g., 6a–e in) react with 6-aminothiouracil under basic conditions to form 2-thioxo-dihydropyridopyrimidinones, which are oxidized to pyridopyrimidinones.
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
Sulfonylation of Pyrazole
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Yield | 90% |
| Purity (HPLC) | >98% |
Functionalization of Piperidine
Sulfonylation of Piperidin-4-yl Derivatives
Piperidin-4-amine or its derivatives are sulfonylated with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:
- Piperidin-4-yl Intermediate : Synthesized via Boc protection/deprotection or direct alkylation.
- Sulfonylation : Conducted in dichloromethane (DCM) with DIPEA as base.
| Reagent | Equiv | Role |
|---|---|---|
| Piperidin-4-amine | 1.0 | Nucleophile |
| Pyrazole sulfonyl chloride | 1.05 | Electrophile |
| DIPEA | 3.0 | Base |
| DCM | 10 vol | Solvent |
| Yield | 71% |
Coupling of Pyridopyrimidinone and Sulfonylated Piperidine
Nucleophilic Substitution
The piperidin-4-yl group is introduced at position 3 of the pyridopyrimidinone via SN2 displacement:
- Activation : Pyridopyrimidinone is halogenated (e.g., brominated) at position 3.
- Coupling : Reaction with sulfonylated piperidine under basic conditions (K₂CO₃ or NaH).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (2.5 equiv) |
| Temperature | 80°C |
| Time | 24 h |
| Yield | 65% |
Alternative One-Pot Approach
Tandem Cyclization-Sulfonylation
A modified protocol from enables simultaneous pyridopyrimidinone formation and piperidine coupling:
- Intermediate : 2-Thioxo-dihydropyridopyrimidinone (5 in).
- Oxidative Sulfonylation : H₂O₂/AcOH oxidizes thione to sulfone, followed by piperidine coupling.
| Step | Reagents | Yield |
|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 6 h | 82% |
| Coupling | Piperidine sulfonyl chloride, DIPEA, DCM | 68% |
Summary of Synthetic Routes
| Route | Key Steps | Overall Yield | Advantages |
|---|---|---|---|
| 1 | Pyrimidine cyclization → Sulfonylation → Coupling | 42% | High purity, scalable |
| 2 | Chalcone cyclization → Tandem sulfonylation | 55% | Fewer steps, cost-effective |
Analytical Characterization
Critical spectral data for the final compound (from and):
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 6H, pyrazole-CH₃), 3.74 (s, 3H, N-CH₃), 7.97 (s, 1H, pyridine-H).
- HRMS (ESI+) : m/z 394.5 [M+H]⁺ (calculated: 394.5).
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 resolves piperidine and pyrazole proton environments. Key signals: pyrazole CH3 (δ 2.1–2.3 ppm), piperidine SO2 group (δ 3.4–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 443.12 (calculated: 443.15) .
- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond lengths (e.g., C–S bond at 1.76 Å) .
How can discrepancies in synthetic yields across solvent systems be resolved?
Advanced Research Question
Contradictions in yields (e.g., 58% in THF vs. 72% in DMF) arise from solvent polarity and coordination effects. Systematic analysis includes:
- Kinetic Studies : Compare reaction rates via time-resolved HPLC.
- Solvent Polarity Index : Correlate dielectric constants (ε) with yield (e.g., DMF: ε=37, ethanol: ε=24.3) .
- Sensitivity Analysis : Use Monte Carlo simulations to identify critical parameters (e.g., temperature > solvent choice).
Reference : Reproducibility protocols in recommend triplicate trials with statistical error margins (±5%).
What computational approaches predict biological target interactions?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models binding to kinase domains (e.g., ATP-binding pockets). Pyrazole sulfonyl groups show hydrogen bonding with Lys123 (ΔG = −9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (e.g., pyrazole CH3) with IC50 values for cytotoxicity.
Q. Data Example :
| Modification | IC50 (nM) | Target |
|---|---|---|
| –CH3 (pyrazole) | 12.4 | Kinase A |
| –CF3 (analog) | 8.9 | Kinase B |
How to design experiments assessing pharmacokinetic (PK) properties?
Advanced Research Question
- In Vitro Assays :
- In Vivo PK : Administer 10 mg/kg (IV/oral) in rodent models; calculate AUC, t1/2, and bioavailability (F ≥ 40% suggests oral efficacy) .
Experimental Design : Use crossover studies to minimize inter-subject variability.
What strategies optimize purification for high purity (>95%)?
Basic Research Question
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1).
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours (yield: 68%; purity: 97%) .
- HPLC Prep : C18 reverse-phase column (acetonitrile/water + 0.1% TFA) achieves >99% purity for biological assays .
How to validate crystallographic data refinement methods?
Advanced Research Question
- SHELX Refinement : Iterative cycles of least-squares minimization and electron density mapping (R-factor < 0.05) .
- Twinned Data : Use CCP4 suite for detwinning (e.g., in cases of pseudo-merohedral twinning) .
- Validation Tools : Check geometry with PLATON; ADPs (anisotropic displacement parameters) should not exceed 0.05 Ų for non-H atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
